2,3-Bis(phenylselanyl)prop-2-en-1-ol
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Overview
Description
2,3-Bis(phenylselanyl)prop-2-en-1-ol is an organic compound characterized by the presence of two phenylselanyl groups attached to a prop-2-en-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(phenylselanyl)prop-2-en-1-ol typically involves the reaction of allyl alcohol with diphenyl diselenide in the presence of a catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(phenylselanyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides.
Reduction: Reduction reactions can convert the selenoxide back to the original compound.
Substitution: The phenylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include selenoxides, reduced forms of the compound, and substituted derivatives with different functional groups.
Scientific Research Applications
2,3-Bis(phenylselanyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: It can be used in the development of new materials with unique properties due to the presence of selenium.
Mechanism of Action
The mechanism of action of 2,3-Bis(phenylselanyl)prop-2-en-1-ol involves the interaction of the phenylselanyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that exert biological effects. The exact molecular pathways involved are still under investigation, but they may include modulation of oxidative stress and inhibition of certain enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-ol, 3-phenyl- (E):
1,3-Bis(allyloxy)-2-propanol: This compound has a similar backbone but different functional groups.
Uniqueness
2,3-Bis(phenylselanyl)prop-2-en-1-ol is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties
Properties
CAS No. |
134904-99-7 |
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Molecular Formula |
C15H14OSe2 |
Molecular Weight |
368.2 g/mol |
IUPAC Name |
2,3-bis(phenylselanyl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H14OSe2/c16-11-15(18-14-9-5-2-6-10-14)12-17-13-7-3-1-4-8-13/h1-10,12,16H,11H2 |
InChI Key |
BRDKEVQPQBBTER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C=C(CO)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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